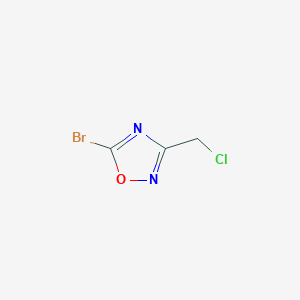

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C3H2BrClN2O |

|---|---|

Molecular Weight |

197.42 g/mol |

IUPAC Name |

5-bromo-3-(chloromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C3H2BrClN2O/c4-3-6-2(1-5)7-8-3/h1H2 |

InChI Key |

KAQHEJDVPOIGNF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NOC(=N1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amidoxime and Chloroacetyl Chloride (Reflux Method)

One established method starts with benzamidoxime derivatives reacting with chloroacetyl chloride in the presence of an organic base under reflux conditions, typically in 1,2-dichloroethane solvent. This reaction facilitates ring closure to form the oxadiazole ring with a chloromethyl substituent at the 3-position.

- Reaction conditions: Reflux in 1,2-dichloroethane with organic base (e.g., triethylamine)

- Outcome: Formation of 3-(chloromethyl)-1,2,4-oxadiazole intermediate

- Subsequent step: Introduction of bromine at the 5-position via substitution or starting from brominated precursors

This approach delivers good yields and allows for further derivatization of the oxadiazole ring.

Multi-Step Synthesis from 4-Bromoxynil (Patent Route)

A comprehensive patented method describes a six-step synthetic route starting from 4-bromoxynil to yield 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, which is closely related to 5-bromo-3-(chloromethyl)-1,2,4-oxadiazole.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Addition | 4-bromoxynil + hydroxylamine hydrochloride + NaOH, reflux in ethanol | 4-bromo-N'-hydroxybenzylamine | Reflux 2 hours, acid workup |

| 2 | Acylation (Esterification) | 4-bromo-N'-hydroxybenzylamine + chloroacetyl chloride + triethylamine in methylene dichloride | 4-bromo-N'-hydroxybenzylamine chloracetate | Room temperature, 8 hours |

| 3 | Ring Closure | Compound from step 2 + salt of wormwood in toluene, reflux | 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | Reflux 6 hours, filtration and purification |

| 4 | Coupling | Reaction with 6-(ethoxycarbonyl)pyrimidine-4-yl boric acid in DMF | Ethyl-6-(4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl)pyrimidine-4-carboxylate | Coupling reaction |

| 5 | Amidation | Ammoniacal liquor | Corresponding amide | |

| 6 | Reduction | Lithium Aluminium Hydride in tetrahydrofuran (THF) | Final amine derivative |

This method emphasizes the use of readily available starting materials, controlled reaction conditions, and purification steps to achieve a suitable overall yield.

Cyclization of Benzamidoximes with Esters or Activated Acids

Another widely used synthetic approach involves cyclization of benzamidoximes with carboxylic acid derivatives such as esters or activated acids (e.g., acid chlorides, anhydrides) to form the oxadiazole ring.

- Amidoximes are reacted with chloroacetyl chloride or esters under reflux or mild heating.

- Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) can improve yields.

- Purification often involves column chromatography.

This method is versatile and allows for substitution variation on the aromatic ring, including bromine and chloromethyl groups.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Amidoxime + Chloroacetyl Chloride Reflux | Benzamidoxime derivatives | Chloroacetyl chloride, organic base, reflux in 1,2-dichloroethane | Straightforward, good yields | Requires careful reflux control | Moderate to good |

| Multi-step from 4-Bromoxynil (Patent) | 4-Bromoxynil, hydroxylamine HCl | NaOH, triethylamine, salt of wormwood, LiAlH4, various solvents | High purity, scalable | Multi-step, time-consuming | Suitable overall yield |

| Cyclization with Esters/Activated Acids | Amidoximes, esters, acid chlorides | Pyridine, TBAF catalysts, mild heating | Versatile, catalyst-assisted | Sometimes low yield, purification needed | 11–90% (varies) |

Research Results and Characterization

- Spectroscopic Analysis: Products are typically characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure of this compound and derivatives.

- Purification: Column chromatography using mixtures of hexane and ethyl acetate or ethyl acetate/hexanes is common to isolate pure compounds.

- Yields: Reported yields vary depending on method and conditions, ranging from moderate (around 50-70%) to good (up to 90%) for optimized protocols.

- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives .

Scientific Research Applications

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Physicochemical and ADMET Properties

- Metabolic Stability : Chloromethyl derivatives show moderate CYP450 inhibition risk, while bromophenyl analogues may face oxidative metabolism challenges .

Key Research Findings

Synthetic Flexibility : this compound serves as a multifunctional synthon. For instance, its chloromethyl group reacts with nucleophiles to yield derivatives with tailored biological activities .

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., Br, Cl) at position 5 enhance electrophilicity, critical for covalent target engagement .

- Bulky substituents at position 3 (e.g., p-tolyl) improve target selectivity and reduce off-target effects .

Comparative Efficacy : In nematicidal assays, 5-(chloromethyl)-3-p-tolyl-1,2,4-oxadiazole (LC50 = 2.6 µg/mL) is 12-fold more potent than 5-bromo-3-phenyl-1,2,4-oxadiazole (LC50 = 31.9 µg/mL) .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclization reactions of precursor molecules. A validated approach includes reacting 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base like triethylamine. The reaction proceeds via intermediate formation, followed by cyclization to yield the oxadiazole ring . Alternative routes involve hydrazonoyl chloride cyclization with formamide derivatives under controlled conditions (e.g., reflux in acetonitrile) . Key optimization parameters include:

- Temperature : 60–80°C for 6–12 hours.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of spectroscopic and analytical methods ensures structural confirmation:

- NMR Spectroscopy : H and C NMR to identify substituents (e.g., bromophenyl at C3, chloromethyl at C5) .

- IR Spectroscopy : Peaks at ~1650 cm (C=N stretching) and ~750 cm (C-Br/C-Cl vibrations) .

- Elemental Analysis : Validate empirical formula (CHBrClNO) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H] at m/z 272.9 .

Q. How can researchers evaluate the antimicrobial potential of this compound?

Methodological Answer: Standard protocols include:

- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Microbroth Dilution : Determine minimum inhibitory concentration (MIC) values .

- Fungal Inhibition : Assess activity against Sclerotinia sclerotiorum via spore germination assays. Derivatives have shown 86.1% inhibition , outperforming commercial fungicides .

Advanced Research Questions

Q. How to address contradictory results in substitution reactions involving this compound?

Methodological Answer: Unexpected products (e.g., trisubstituted acetonitrile instead of cyanated oxadiazoles) may arise during nucleophilic substitution with KCN. To resolve contradictions:

Q. What strategies optimize the functionalization of the oxadiazole ring for enhanced bioactivity?

Methodological Answer: Functionalization leverages the reactivity of the chloromethyl and bromophenyl groups:

- Nucleophilic Substitution : Replace Cl with amines, thiols, or alkoxides to modulate solubility and target affinity .

- Cross-Coupling : Suzuki-Miyaura coupling of the bromophenyl group with boronic acids for diversifying aryl substituents .

- Bis-Oxadiazole Synthesis : Link oxadiazole moieties via Staudinger/aza-Wittig reactions to create extended π-systems for material science applications .

Table 1 : Comparative Bioactivity of Oxadiazole Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Br at C3, Cl-CH at C5 | IC = 2.76 µM (ovarian cancer) |

| 5-(Trifluoromethyl)-1,2,4-oxadiazole | CF at C5 | Enhanced lipophilicity |

| 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Me at C5 | Moderate antimicrobial activity |

Q. How does the electronic structure of this compound influence its reactivity?

Methodological Answer: The electron-withdrawing bromine and chloromethyl groups polarize the oxadiazole ring, enhancing electrophilicity at C5. Computational studies (e.g., DFT calculations) reveal:

- HOMO-LUMO Gap : Narrow gap (~4.5 eV) facilitates charge-transfer interactions in material science applications .

- Electrostatic Potential Maps : Negative potential at the oxadiazole oxygen guides nucleophilic attack .

- Substituent Effects : Bromine stabilizes transition states in SNAr reactions, while chloromethyl enables facile alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.